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Glucokinase activators (GKAS) represent a promising therapeutic class for the treatment of
diabetes by targeting the fundamental glucose-sensing mechanism. Cadisegliatin (formerly
TTP399), a liver-selective GKA, has emerged as a noteworthy candidate. This guide provides
an objective comparison of the safety profile of Cadisegliatin against other prominent GKAs,
supported by available clinical trial data and experimental methodologies.

Mechanism of Action: A Key Determinant of Safety

GKAs enhance the activity of the glucokinase enzyme, a critical regulator of glucose
metabolism in the liver and pancreas. However, the selectivity of these activators plays a
crucial role in their safety profile.

o Cadisegliatin (TTP399): A liver-selective GKA that enhances hepatic glucose uptake and
glycogen synthesis without stimulating insulin secretion from the pancreas. This selectivity is
hypothesized to reduce the risk of hypoglycemia, a common side effect of non-selective
GKAs.[1][2]

o Dorzagliatin: A dual-acting GKA that targets glucokinase in both the liver and the pancreas.
[3][4] This dual action can lead to potent glucose-lowering effects but may also increase the
risk of hypoglycemia.[3]
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* AZD1656: Another GKA that has been studied in clinical trials. Its mechanism is also
centered on activating glucokinase to improve glucose control.

Comparative Safety Profile: Insights from Clinical
Trials

The following table summarizes the key safety findings for Cadisegliatin, Dorzagliatin, and

AZD1656 from various clinical studies.
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Safety Parameter

Cadisegliatin
(TTP399)

Dorzagliatin

AZD1656

Hypoglycemia

Reduced incidence of
hypoglycemic events.
The Simplici-T1 study
reported a 40%
reduction in
hypoglycemic
episodes compared to
placebo in patients
with Type 1 Diabetes.
Generally well-
tolerated with
negligible incidences
of hypoglycemia in
studies of Type 2
Diabetes.

Associated with a
437.1% increased risk
of mild hypoglycemia
compared with
placebo. No
significant differences
in clinically significant
or severe
hypoglycemia events

were noted.

A meta-analysis of 23
randomized trials
showed a non-
significant increased
risk of hypoglycemia
(Relative Risk: 2.03)

compared to placebo.

Liver Function

Generally well-
tolerated with no
significant adverse
effects on liver
function reported in
available clinical trial

data.

No drug-specific
aberrant liver function
has been reported.
However, some
studies have noted
elevations in liver

enzymes.

No major safety
concerns regarding
liver function have
been highlighted in

the available data.

No detrimental effects

Hyperlipidemia was
observed in 12-14% of

patients taking

Data on lipid profile

changes are not

Lipid Profile on plasma lipids have o prominently featured
dorzagliatin versus 9- ] ]
been observed. ] in the reviewed safety
11% in the placebo
analyses.
group.
Ketoacidosis Mechanistic studies Not identified as a Not identified as a

have shown no
increased risk of
ketoacidosis during

insulin withdrawal in

significant risk in the
reviewed clinical trial

data.

significant risk in the
reviewed clinical trial

data.
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patients with Type 1

Diabetes.

Has been tested in
almost 600 subjects
and demonstrated a

good safety and )
- ] A meta-analysis
tolerability profile. A o
o Most adverse events showed no significant
clinical hold was

_ were mild, including difference in total non-
Other Adverse Events  placed on its ) ) )
gastrointestinal serious adverse
development due to )
_ N reactions or rashes. events compared to
an unidentifiable
placebo.

chromatographic
signal in an ADME
study, but this was
later lifted by the FDA.

Experimental Protocols

Detailed methodologies for the key clinical trials are crucial for interpreting the safety data.

Simplici-T1 Study (Cadisegliatin)
o Objective: To evaluate the safety and efficacy of TTP399 as an adjunctive therapy to insulin
in adults with Type 1 Diabetes.

e Design: Arandomized, double-blind, placebo-controlled, multicenter adaptive phase 1b/2
study.

e Methodology: Participants on insulin pump therapy and continuous glucose monitoring were
randomized to receive TTP399 or placebo. The study involved a sentinel phase with open-
label dose escalation, followed by a randomized, placebo-controlled phase. Safety
monitoring included the incidence of severe hypoglycemia, diabetic ketoacidosis, and other

adverse events.

AGATA Study (Cadisegliatin)

o Objective: To assess the efficacy and safety of TTP399 in patients with Type 2 Diabetes.
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o Design: A multi-center, double-blind, placebo- and active-controlled (sitagliptin) study.

o Methodology: Patients on a stable dose of metformin were randomized to receive TTP399
(400 mg or 800 mg), sitagliptin (100 mg), or placebo once daily for six months. The primary
endpoint was the change in Alc from baseline. Safety assessments included monitoring for
hypoglycemia, changes in lipid parameters, and other adverse events.

Dorzagliatin Phase 3 Trials

o Objective: To evaluate the efficacy and safety of dorzagliatin as monotherapy and as an add-
on to metformin in adults with Type 2 Diabetes.

o Design: Randomized, double-blind, placebo-controlled Phase 3 trials.

o Methodology: In the monotherapy trial (SEED), drug-naive patients received dorzagliatin or
placebo. In the combination therapy trial (DAWN), patients inadequately controlled on
metformin received dorzagliatin or placebo. The primary endpoint was the change in HbAlc
from baseline at week 24. Safety was assessed through the incidence of adverse events,
with a focus on hypoglycemia and lipid profiles.

AZD1656 Meta-Analysis

» Objective: To systematically review and meta-analyze the safety profile of AZD1656 from
randomized controlled trials.

» Design: A systematic review and meta-analysis of 23 randomized controlled trials.

» Methodology: Data from trials involving diabetic and healthy volunteers were included. The
analysis focused on the relative risk of adverse events, including hypoglycemia and serious
adverse events, comparing AZD1656 to placebo across different dose ranges.
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Caption: Mechanism of action of liver-selective vs. dual-acting GKAs.
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Clinical Trial Workflow for Safety Evaluation

Screening & Enrollment

Patient Population
(e.g., T1D, T2D)

'

Inclusion/Exclusion Criteria

'

Informed Consent

Randomizatjon & Treatment

Randomization

'

Active Control Group Treatment Group
(e.g., Sitagliptin) (e.g., Cadisegliatin)

Placebo Group

Fal £ A A . QT — 11 i
O dITTY IVIOTTIIOITITE X D COUITECTIUT

L ¥ Y ow

Adverse Event (AE) Hypoglycemia Monitoring Laboratory Tests
Reporting (CGM, SMBG) (Liver Function, Lipids)

Vital Signs & ECGs

Data Avnalysis & Reporting

Statistical Analysis
- (Comparison of Arms) <

'

Clinical Study Report
(Safety Profile)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b8750108?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Generalized workflow for evaluating GKA safety in clinical trials.

Conclusion

Cadisegliatin's liver-selective mechanism of action appears to translate into a favorable safety
profile, particularly concerning the risk of hypoglycemia, which has been a significant hurdle for
earlier-generation and dual-acting GKAs. Clinical data from studies like Simplici-T1 and AGATA
support its potential as a safe adjunctive therapy. In contrast, dual-acting GKAs like
Dorzagliatin, while effective in glucose-lowering, carry a higher risk of mild hypoglycemia and
potential for lipid elevations. The safety profile of AZD1656 also indicates a potential for an
increased risk of hypoglycemia, although not statistically significant in the meta-analysis.

For researchers and drug development professionals, the comparative safety data underscores
the importance of tissue selectivity in the design of novel GKAs. The continued clinical
development of Cadisegliatin, particularly its Phase 3 trials, will be crucial in further
establishing its long-term safety and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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